Cas no 288-32-4 (Imidazole)

Imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole
- Glyoxaline
- Imidazole Glyoxaline
- Imidazole, ULTROL Grade
- 1,3-diazole
- Imidazole [for Buffer]
- Imidazole Zone Refined (number of passes:30)
- Imidazole [for Fluorimetric Analysis]
- Imidazole
- 1,3-diaza-2,4-cyclopentadiene
- 1,3-Diaza-2,4-cyclopentadiene,Glyoxaline
- 1,3-imidazole
- 1-imidazole
- glioksal
- GLYOXALIN
- IMD
- Imidazoie
- Imidazol
- Imidazole buffer
- IMINAZOLE
- Imutex
- LMIDAZOLE
- Miazole
- Miazole
- Pyrro[b]Monazole
- Pyrro(b)monazole
- Formamidine, N,N'-vinylene-
- Glioksal [Polish]
- Methanimidamide, N,N'-1,2-ethenediyl-
- N,N'-vinyleneformamidine
- 7GBN705NH1
- RAXXELZNTBOGNW-UHFFFAOYSA-N
- N,N'-1,2-ethenediylmethanimidamide
- Imidazole,99%
-
- MDL: MFCD00005183
- インチ: 1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)
- InChIKey: RAXXELZNTBOGNW-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=NC([H])=C1[H]
- BRN: 0103853
計算された属性
- せいみつぶんしりょう: 68.03740
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 28.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 色と性状: 無色プリズム結晶
- 密度みつど: 1.01 g/mL at 20 °C
- ゆうかいてん: 88-91 °C (lit.)
- ふってん: 256 °C(lit.)
- フラッシュポイント: 華氏温度:293°f
摂氏度:145°c - 屈折率: 1.4801
- PH値: 9.5-11.0 (25℃, 50mg/mL in H2O)
- ようかいど: H2O: 0.1 M at 20 °C, clear, colorless
- すいようせい: 633 g/L (20 ºC)
- あんていせい: Stable. Incompatible with acids, strong oxidizing agents. Protect from moisture.
- PSA: 28.68000
- LogP: 0.40970
- かんど: Hygroscopic
- ようかいせい: 水、エタノール、エーテル、トリクロロメタン、ピリジンに可溶である、それはベンゼンに微溶解し、石油エーテルに極微溶解する。
- マーカー: 4912
- じょうきあつ: <1 mmHg ( 20 °C)
- 酸性度係数(pKa): 6.953(at 25℃)
- 濃度: 1 M in H2O
Imidazole セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H314,H360D
- 警告文: P201,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 2923 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 61-22-34
- セキュリティの説明: S26-S36/37/39-S45-S22-S36
- RTECS番号:NI3325000
-
危険物標識:
- 包装カテゴリ:III
- TSCA:Yes
- どくせい:LD50 in mice (mg/kg): 610 i.p.; 1880 orally (Nishie)
- 危険レベル:8
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:4°C, protect from light
- セキュリティ用語:8
- リスク用語:R22; R34; R63
- 危険レベル:8
Imidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19083-0.05g |
1H-imidazole |
288-32-4 | 95% | 0.05g |
$19.0 | 2023-11-13 | |
Enamine | EN300-19083-2.5g |
1H-imidazole |
288-32-4 | 95% | 2.5g |
$27.0 | 2023-11-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I004R-500g |
Imidazole |
288-32-4 | 98% | 500g |
¥142.0 | 2022-05-30 | |
BAI LING WEI Technology Co., Ltd. | 166753-500G |
Imidazole, 99.5%, BioUltra |
288-32-4 | 99.5% | 500G |
¥ 3887 | 2021-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0001-100g |
Imidazole |
288-32-4 | 98.0%(T) | 100g |
¥185.0 | 2022-05-30 | |
Apollo Scientific | OR5102-500g |
1H-Imidazole |
288-32-4 | 500g |
£16.00 | 2025-02-20 | ||
Life Chemicals | F2190-0638-0.5g |
1H-imidazole |
288-32-4 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | J62593-100ml |
Imidazole, 0.5M buffer soln., pH 7.0 |
288-32-4 | 100ml |
¥65.40 | 2022-01-04 | ||
Ambeed | A277098-25g |
1H-Imidazole |
288-32-4 | 99% | 25g |
$14.0 | 2025-02-25 | |
Life Chemicals | F2190-0638-5g |
1H-imidazole |
288-32-4 | 95%+ | 5g |
$60.0 | 2023-11-21 |
Imidazole サプライヤー
Imidazole 関連文献
-
Ekaterina A. Martynova,Thomas Scattolin,Enrico Cavarzerani,Min Peng,Kristof Van Hecke,Flavio Rizzolio,Steven P. Nolan Dalton Trans. 2022 51 3462
-
Qiao Qiao,Hua-Jiang Wang,Cui-Ping Li,Xiao-Zu Wang,Xiao-Ming Ren Inorg. Chem. Front. 2021 8 2305
-
S. Vichier-Guerre,L. Dugué,F. Bonhomme,S. Pochet Org. Biomol. Chem. 2016 14 3638
-
Vedeshwar Narayan Singh,Sitaram Sharma New J. Chem. 2021 45 19347
-
Gaurav Raina,Prakash Kannaboina,Nagaraju Mupparapu,Sushil Raina,Qazi Naveed Ahmed,Parthasarathi Das Org. Biomol. Chem. 2019 17 2134
-
Abiodun O. Eseola,Helmar G?rls,Masroor Bangesh,Winfried Plass New J. Chem. 2018 42 7884
-
Piyush N. Kalaria,Shailesh P. Satasia,Dipak K. Raval New J. Chem. 2014 38 1512
-
S. Vichier-Guerre,L. Dugué,F. Bonhomme,S. Pochet Org. Biomol. Chem. 2017 15 8193
-
9. A simple approach to pyrrolylimidazole derivatives by azirine ring expansion with imidazolium ylidesAlexander F. Khlebnikov,Olesya A. Tomashenko,Liya D. Funt,Mikhail S. Novikov Org. Biomol. Chem. 2014 12 6598
-
Lama A. Alshabani,Amit Kumar,Sam J. Willcocks,Gayathri Srithiran,Sanjib Bhakta,D. Fernando Estrada,Claire Simons RSC Med. Chem. 2022 13 1350
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Imidazoleに関する追加情報
Imidazole (288-32-4): Chemical Structure and Pharmacological Properties
Imidazole (CAS 288-32-4) is a heterocyclic organic compound with the molecular formula C3H4N2, widely recognized for its versatile role in drug development and biochemical applications. Its unique five-membered ring structure, containing two nitrogen atoms at non-adjacent positions, enables interactions with biological targets such as enzymes and receptors. In pharmaceuticals, imidazole derivatives are pivotal in designing antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole). Recent studies highlight its potential in modulating histamine receptors and cytochrome P450 enzymes, making it a hotspot for cancer therapy research. The compound’s bioavailability and metabolic stability are key factors driving its adoption in precision medicine.
Imidazole (288-32-4) in Drug Synthesis and Medicinal Chemistry
The application of imidazole (288-32-4) in medicinal chemistry spans decades, with its scaffold serving as a cornerstone for synthesizing bioactive molecules. Researchers leverage its hydrogen-bonding capacity and metal-coordination properties to enhance drug-target interactions. Notably, imidazole-based compounds are integral to anticancer drugs (e.g., dacarbazine) and antiviral therapies (e.g., ribavirin analogs). A 2023 study published in the Journal of Medicinal Chemistry emphasized imidazole’s role in developing COVID-19 protease inhibitors, underscoring its relevance in pandemic response. The compound’s adaptability to combinatorial chemistry techniques also accelerates the discovery of novel antimicrobials, addressing global antibiotic resistance challenges.
Imidazole (288-32-4): Safety and Toxicology in Biomedical Applications
While imidazole (288-32-4) offers broad therapeutic potential, its toxicological profile demands rigorous evaluation. Regulatory agencies like the FDA and EMA classify it as Generally Recognized as Safe (GRAS) for specific formulations, but high concentrations may cause membrane irritation or hepatic enzyme induction. Recent advancements in prodrug design mitigate these risks by optimizing metabolic pathways. For instance, imidazole-containing prodrugs for neurodegenerative diseases exhibit reduced off-target effects. Environmental studies also confirm its biodegradability, aligning with green chemistry principles. Ongoing research focuses on nanocarrier systems to enhance its delivery efficiency while minimizing toxicity.
Future Trends: Imidazole (288-32-4) in Personalized Therapies
The future of imidazole (288-32-4) lies in its integration with personalized medicine and AI-driven drug discovery. With the rise of pharmacogenomics, imidazole derivatives are being tailored to individual genetic profiles, particularly for autoimmune disorders and oncology. Computational models predict its efficacy in multi-target therapies, reducing polypharmacy risks. Additionally, its use in bioconjugation for antibody-drug conjugates (ADCs) is expanding, offering targeted cancer treatments. Industry reports project a 6.8% CAGR growth for imidazole-based drugs by 2030, driven by demand for precision therapeutics and sustainable drug design.
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